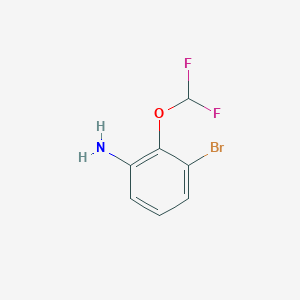

3-Bromo-2-(difluoromethoxy)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Synthesis

Aniline and its derivatives are fundamental building blocks in chemical synthesis, serving as precursors to a vast array of industrially significant products. wordpress.comcoherentmarketinsights.comwikipedia.org Their applications span numerous sectors, including the manufacturing of dyes and pigments, polymers like polyurethanes, and rubber processing chemicals. coherentmarketinsights.comgeeksforgeeks.org In the pharmaceutical industry, aniline derivatives are indispensable for the synthesis of a wide range of drugs, from analgesics like paracetamol to various antibiotics and antidepressants. coherentmarketinsights.com Furthermore, they are crucial intermediates in the production of agrochemicals such as herbicides and pesticides. coherentmarketinsights.comgeeksforgeeks.org The reactivity of the amino group and the aromatic ring allows for a wide variety of chemical transformations, making aniline derivatives highly valuable in the construction of complex organic molecules. wikipedia.orggeeksforgeeks.org

The Role of Halogen and Fluoroalkoxy Substituents in Molecular Design

The introduction of halogen atoms and fluoroalkoxy groups into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. nih.gov Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability. researchgate.netnih.gov The incorporation of fluorine, in particular, can significantly alter the electronic properties of a molecule and enhance its binding affinity to biological targets. scispace.com

Fluoroalkoxy groups, such as the difluoromethoxy group (–OCHF2), offer a unique combination of properties. The difluoromethyl group is known to be a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor. researchgate.net This can lead to improved solubility, permeability, and metabolic stability of drug candidates. researchgate.netnbinno.com The strategic placement of these substituents is a key aspect of modern drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov

Contextualization of 3-Bromo-2-(difluoromethoxy)aniline within Aromatic Building Blocks

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value |

| Molecular Formula | C7H6BrF2NO |

| Molecular Weight | 238.03 g/mol |

| Appearance | Not explicitly stated in search results |

| Melting Point | Not explicitly stated in search results |

| Boiling Point | Not explicitly stated in search results |

| Solubility | Not explicitly stated in search results |

| CAS Number | 1805104-24-8 |

Synthesis and Reactivity

The synthetic routes to this compound and its subsequent chemical reactivity are central to its utility as a versatile building block.

Synthetic Pathways

While specific, detailed synthetic procedures for this compound were not found in the provided search results, the synthesis of analogous compounds suggests potential routes. The synthesis of halogenated anilines often involves the reduction of a corresponding nitroaromatic precursor. For instance, 3-bromo-2-fluoroaniline (B1289246) is typically derived from the reduction of 3-bromo-2-fluoronitrobenzene. nbinno.com A similar strategy could likely be employed for the synthesis of this compound, starting from a suitably substituted nitrobenzene (B124822).

The introduction of the difluoromethoxy group can be achieved through various methods, often involving the reaction of a phenol (B47542) with a source of difluorocarbene. cas.cn

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dictated by its three key functional groups: the amino group, the bromine atom, and the difluoromethoxy group on the aromatic ring.

Amino Group: The amino group is a versatile functional handle. It can undergo diazotization reactions to form diazonium salts, which are valuable intermediates for introducing a wide range of other functional groups. geeksforgeeks.org It can also be acylated to form amides. wikipedia.org

Bromine Atom: The bromine atom is a key site for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). nbinno.com This allows for the facile elaboration of the aromatic core.

Aromatic Ring: The aniline ring is activated towards electrophilic aromatic substitution, although the presence of the electron-withdrawing bromo and difluoromethoxy groups will influence the position of substitution. wikipedia.org

Applications in Organic Synthesis

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of complex target molecules, particularly in the fields of medicinal and agricultural chemistry.

Role as a Precursor in Pharmaceutical Synthesis

Halogenated and fluoroalkoxy-substituted anilines are common motifs in many pharmaceutical compounds. The difluoromethoxy group, in particular, is utilized to enhance the efficacy and pharmacokinetic properties of drugs. nbinno.com For example, compounds containing the 3-(difluoromethoxy)aniline (B1304699) moiety have been explored for the development of treatments for neurological disorders. nbinno.com The bromine atom in this compound provides a convenient point for modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Utility in the Development of Agrochemicals

Aniline derivatives are widely used in the production of pesticides, herbicides, and fungicides. coherentmarketinsights.com The incorporation of fluorine-containing groups can enhance the biological activity and stability of these agrochemicals. The structural features of this compound make it a promising starting material for the synthesis of new and effective crop protection agents.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAAVVCNMXUAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281831 | |

| Record name | 3-Bromo-2-(difluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259243-50-0 | |

| Record name | 3-Bromo-2-(difluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259243-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(difluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Difluoromethoxy Aniline

Reactivity of the Aryl Bromine Atom

The bromine atom attached to the aromatic ring in 3-Bromo-2-(difluoromethoxy)aniline is the focal point for a variety of chemical transformations. Its reactivity is influenced by the presence of the adjacent amino and difluoromethoxy groups, which can affect the electron density of the aromatic ring and participate in directing the outcomes of reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. In the case of this compound, the bromine atom can be displaced by a strong nucleophile. The rate and feasibility of this reaction are typically enhanced by the presence of electron-withdrawing groups on the aromatic ring. While the difluoromethoxy group has electron-withdrawing properties, the amino group is electron-donating, creating a nuanced electronic environment.

Research has shown that for SNAr reactions, fluorine is generally the best leaving group, followed by chlorine. nih.gov Bromine is often less reactive and may require more forcing conditions or specific activation to undergo substitution. nih.gov For instance, a procedure using hydroxide-assisted thermal decomposition of N,N-dimethylformamide to generate dimethylamine (B145610) in situ has been effective for the SNAr of aryl fluorides and chlorides, but bromine has been found to be relatively inert under these conditions. nih.gov

Cross-Coupling Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bond in this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For substrates like this compound, which is an unprotected ortho-bromoaniline, developing efficient Suzuki-Miyaura coupling methods is of significant interest for accessing important structural motifs in pharmacologically active compounds. nih.gov

While couplings involving unprotected ortho-anilines can be challenging, recent advancements have led to the development of robust protocols. nih.gov These methods often employ specific palladium catalysts and ligands to achieve good to excellent yields in the formation of biaryl compounds. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions Click on a row to display more information.

| Catalyst | Ligand | Base | Solvent | Notes |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Various | Toluene (B28343)/H₂O | Effective for coupling with potassium alkenyltrifluoroborates. nih.gov |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | Good for coupling with various boronic esters. nih.gov |

×

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent, are crucial for achieving high yields. nih.gov

For the coupling of aryl bromides with various amines, systems like TrixiePhos/t-BuOLi in toluene or XPhos/t-BuONa in toluene have proven effective. nih.gov The reactivity of aryl halides in this reaction generally follows the trend of I > Br > Cl. nih.gov

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly valued for its ability to be conducted under mild conditions, often at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

The reaction typically requires a base, such as an amine like diethylamine (B46881) or triethylamine (B128534), which can also serve as the solvent. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant. organic-chemistry.org The choice of catalyst and ligands is critical, with bulky and electron-rich ligands often leading to more efficient couplings. libretexts.org Copper-free Sonogashira variants have also been developed, expanding the scope and applicability of this transformation. libretexts.org

Table 2: Common Catalysts and Conditions for Sonogashira Coupling Click on a row to display more information.

| Catalyst System | Base | Solvent | Notes |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | KF | Toluene | Used for coupling with propargylic alcohol and terminal alkynes. sioc-journal.cn |

| Pd(0) / Cu(I) | Amine (e.g., Et₂NH) | Amine or DMF/Ether | Classic conditions, base neutralizes HX byproduct. wikipedia.org |

| NHC-Palladium Complex | Triethylamine | - | Effective in copper-free couplings. libretexts.org |

×

Metalation and Lithiation Reactions at Bromine-Substituted Positions

Metal-halogen exchange, particularly lithiation, is a common method to convert an aryl bromide into a more reactive organometallic species. This involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting aryllithium species is a powerful nucleophile and can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

In the context of this compound, the presence of the ortho-amino group can direct the lithiation to the bromine-substituted position through a process known as directed ortho-metalation (DoM). However, the acidic proton of the amine can also react with the organolithium reagent, necessitating the use of excess reagent or protection of the amine group prior to the metalation step. The difluoromethoxy group is generally stable to these conditions, allowing for selective functionalization at the C-3 position.

Reactivity of the Amino Group

The amino group is a potent activating group and typically directs incoming electrophiles to the ortho and para positions. However, its high reactivity can sometimes be a disadvantage, leading to multiple substitutions or unwanted side reactions. The presence of substituents at the 2- and 3-positions significantly influences the typical reactions of the aniline (B41778) moiety.

The primary amino group of this compound is expected to readily undergo acylation with acyl chlorides or anhydrides, such as acetyl chloride or acetic anhydride, to form the corresponding N-aryl amides. organic-chemistry.org This transformation is a common strategy in organic synthesis to moderate the high activating effect of the amino group. libretexts.org The resulting acetamide (B32628) is less basic and its activating influence is attenuated because the nitrogen lone-pair electrons are delocalized by the adjacent carbonyl group. libretexts.org

This moderation is crucial for controlling subsequent electrophilic aromatic substitution reactions, preventing polysubstitution and allowing for cleaner formation of monosubstituted products. libretexts.org The resulting amide can be easily hydrolyzed back to the free amine under acidic or basic conditions after the desired synthetic steps are completed. libretexts.org While specific studies on the alkylation of this compound are not detailed in the reviewed literature, the nucleophilic nature of the amino group suggests it would be susceptible to alkylation by alkyl halides, though over-alkylation to form secondary and tertiary amines is a common competing process.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product | Purpose |

|---|

This table represents an expected reaction based on the general reactivity of anilines.

Primary aromatic amines like this compound undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reaction is typically reversible and often requires acid catalysis.

The formation of a Schiff base from this compound would be influenced by the steric hindrance presented by the bulky difluoromethoxy and bromine substituents ortho to the amino group. These groups may decrease the reaction rate compared to unhindered anilines. The resulting imines are versatile intermediates in organic synthesis and are important in the structure of various biologically active compounds and coordination complexes.

The primary amino group of this compound can be converted into a diazonium salt (Ar-N₂⁺X⁻) through a process called diazotization. libretexts.org This reaction is carried out by treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). libretexts.org

The resulting arenediazonium salt is a highly valuable synthetic intermediate. The diazonio group is an excellent leaving group (as N₂ gas), allowing it to be replaced by a wide variety of nucleophiles. libretexts.org These substitution reactions, particularly those using copper(I) salts as catalysts, are known as Sandmeyer reactions. organic-chemistry.orglibretexts.org This methodology allows for the introduction of groups such as -Cl, -Br, -CN, and -OH onto the aromatic ring in positions that may not be accessible through direct electrophilic substitution. organic-chemistry.org

Table 2: Potential Sandmeyer Reactions from this compound

| Starting Material | Reagents | Major Product |

|---|---|---|

| 3-Bromo-2-(difluoromethoxy)benzenediazonium chloride | CuCl | 1-Bromo-2-chloro-3-(difluoromethoxy)benzene |

| 3-Bromo-2-(difluoromethoxy)benzenediazonium chloride | CuBr | 1,2-Dibromo-3-(difluoromethoxy)benzene |

| 3-Bromo-2-(difluoromethoxy)benzenediazonium chloride | CuCN | 2-Bromo-6-(difluoromethoxy)benzonitrile |

This table illustrates expected transformations based on established Sandmeyer reactions.

Influence of the Difluoromethoxy Group on Aromatic Reactivity

The difluoromethoxy group (-OCHF₂) exerts a significant electronic and steric influence on the reactivity of the aromatic ring, distinguishing it from both methoxy (B1213986) (-OCH₃) and trifluoromethoxy (-OCF₃) analogues.

The difluoromethoxy group is considered a moderately electron-withdrawing substituent. This effect is a combination of a strong inductive withdrawal (-I) due to the highly electronegative fluorine atoms and a weaker resonance donation (+R) from the oxygen lone pair. Studies on the closely related difluoro(methoxy)methyl group (CF₂OCH₃) have quantified these effects.

While not a classical hydrogen bond donor like an -OH or -NH group, the C-H bond within the difluoromethoxy group is sufficiently polarized to act as a weak hydrogen bond donor. The presence of two electron-withdrawing fluorine atoms increases the acidity of the hydrogen, enabling it to participate in C-H···O or C-H···N interactions. This capability allows the difluoromethoxy group to act as a bioisostere for more traditional hydrogen bond donors like hydroxyl or thiol groups. This interaction can influence molecular conformation, crystal packing, and receptor binding by establishing specific, directional non-covalent bonds.

Stability and Potential Degradation Pathways Under Reaction Conditions

The stability of this compound is a critical consideration in its synthesis, purification, and application in subsequent chemical transformations. The molecule's reactivity is governed by the interplay of its three key functional components: the aniline moiety, the bromine substituent, and the difluoromethoxy group. Each of these imparts distinct electronic and steric characteristics that influence the compound's susceptibility to degradation under various reaction conditions, including exposure to heat, light, strong acids or bases, and oxidizing or reducing agents.

The aniline core, with its electron-donating amino group, activates the aromatic ring, making it susceptible to electrophilic substitution and oxidation. wikipedia.org Conversely, the bromine atom and the difluoromethoxy group are electron-withdrawing, which can decrease the basicity of the aniline nitrogen and influence the regioselectivity of reactions. ncert.nic.in The difluoromethoxy group, in particular, is known to be more hydrolytically labile than a simple methoxy group due to the electron-withdrawing nature of the fluorine atoms. nih.gov

Potential Degradation Under Acidic Conditions:

Under strong acidic conditions, the primary amine of the aniline is likely to be protonated, forming the corresponding anilinium salt. psu.edu This deactivates the ring towards electrophilic attack. However, the difluoromethoxy ether linkage may be susceptible to hydrolysis, particularly at elevated temperatures. This would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the formation of 2-amino-6-bromophenol (B1283759) and difluoromethanol, which is unstable and would likely decompose further.

Potential Degradation Under Basic Conditions:

In the presence of strong bases, the stability of the C-Br bond may be compromised, potentially leading to elimination or nucleophilic aromatic substitution reactions, especially at high temperatures or in the presence of a suitable catalyst. The aniline proton can be abstracted by a strong enough base, increasing the electron-donating ability of the nitrogen and further activating the ring.

Thermal and Photochemical Stability:

Susceptibility to Oxidation and Reduction:

The aniline moiety is prone to oxidation, which can lead to the formation of a complex mixture of products, including nitroso, nitro, and polymeric species. The presence of both an electron-donating amino group and electron-withdrawing substituents can influence the oxidation potential. Conversely, under reducing conditions, for example, catalytic hydrogenation, the bromo substituent could be removed via hydrodebromination.

The following tables summarize the potential degradation pathways and resulting products based on the known reactivity of the functional groups present in this compound.

Table 1: Potential Degradation Products of this compound

| Degradation Product | Potential Precursor Condition | Notes |

| 2-Amino-6-bromophenol | Strong acid, heat | Hydrolysis of the difluoromethoxy group. |

| 3-Bromo-2-hydroxyaniline | Strong acid, heat | Alternative name for 2-Amino-6-bromophenol. |

| 2-(Difluoromethoxy)aniline | Reductive debromination (e.g., catalytic hydrogenation) | Removal of the bromine atom. |

| Aniline | Reductive debromination and ether cleavage | Complete removal of substituents under harsh reducing conditions. |

| Polymeric materials | Oxidation, heat, light | Common for anilines. wikipedia.org |

Table 2: Influence of Reaction Conditions on Stability

| Condition | Potential Effect on Stability | Likely Degradation Pathway |

| Strong Acid (e.g., HCl, H₂SO₄) | Protonation of amine; potential hydrolysis of ether | Formation of anilinium salt; cleavage of the O-CF₂H bond. nih.govpsu.edu |

| Strong Base (e.g., NaOH, NaNH₂) | Deprotonation of amine; potential for substitution | Increased ring activation; potential for nucleophilic aromatic substitution of bromine. |

| High Temperature | Decomposition | Polymerization, condensation, or fragmentation. psu.edu |

| UV Light | Photodegradation | Cleavage of the C-Br bond, leading to radical formation. mdpi.com |

| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Oxidation of the amine and aromatic ring | Formation of nitroso, nitro, and polymeric compounds. wikipedia.org |

| Reducing Agents (e.g., H₂/Pd, NaBH₄) | Reductive debromination | Cleavage of the C-Br bond. |

It is important to note that the actual degradation products and pathways will be highly dependent on the specific reaction conditions, including the nature of the reagents, solvent, temperature, and reaction time. Mechanistic studies would be required to fully elucidate the complex degradation chemistry of this compound.

Due to a lack of specific information in the public domain regarding the synthetic applications of this compound, it is not possible to generate a detailed scientific article that adheres to the provided outline. Extensive searches have not yielded specific examples or research findings for this compound's use as a precursor for substituted anilines, its role in the synthesis of quinolines or pyrazoles, or its integration into multi-step reactions like cascade or one-pot syntheses.

The available information is limited to supplier listings and general synthetic methods for related, but not identical, compounds. Therefore, to ensure scientific accuracy and strictly adhere to the user's request without resorting to speculation, this article cannot be written.

Applications in Advanced Organic Synthesis

Contribution to the Development of Fluorinated Organic Molecules

The introduction of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physical, chemical, and biological properties. beilstein-journals.org The difluoromethoxy group (-OCHF2) is of particular interest as a bioisostere for more common groups like the methoxy (B1213986) or hydroxy functionalities. Its presence can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. innospk.com

While direct applications of 3-Bromo-2-(difluoromethoxy)aniline in the synthesis of fluorinated organic molecules are not extensively documented, the reactivity of analogous compounds provides insight into its potential. For instance, fluorinated anilines are key components in the synthesis of various bioactive compounds, including antimicrobial and anticancer agents. ontosight.ai The aniline (B41778) group can serve as a handle for further chemical modifications, while the bromine atom offers a site for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

The synthesis of fluorinated heterocycles, which are important scaffolds in drug discovery, often relies on fluorinated building blocks. mdpi.commiamioh.edu Substituted anilines, including bromo-anilines, have been successfully employed in the synthesis of fluorinated nitrogen heterocycles. ekb.eg For example, the reaction of 2-bromoaniline (B46623) with pentafluoropyridine (B1199360) is a step in the synthesis of more complex heterocyclic systems. ekb.eg This suggests that this compound could similarly serve as a precursor to novel fluorinated heterocyclic compounds, where the difluoromethoxy group imparts desirable physicochemical properties.

The table below illustrates the application of a related fluorinated aniline in the synthesis of a bioactive compound, highlighting the potential role of this compound in similar synthetic strategies.

| Starting Material | Reagent | Product | Application of Product |

| 2,4-dichloro-5-(difluoromethoxy)-aniline | Multi-step synthesis | Fluorinated anilines for biological activity screening | Potential antimicrobial and anticancer properties ontosight.ai |

Utility in Ligand Synthesis for Catalysis

Substituted anilines are versatile precursors for the synthesis of ligands used in transition metal catalysis. The electronic and steric properties of the substituents on the aniline ring can significantly influence the performance of the resulting catalyst. The presence of both a bromine atom and a difluoromethoxy group in this compound suggests its potential in creating ligands with tailored electronic properties.

The difluoromethoxy group is known to be electron-withdrawing, which can impact the electron density on the aniline nitrogen and the aromatic ring. This modulation of electronic properties is crucial in ligand design, as it affects the ligand-metal bond strength and the catalytic activity of the metal center. nih.gov For example, bidentate ligands, which bind to a metal center through two coordination sites, are widely used in catalysis. nih.gov The synthesis of such ligands often involves the condensation of substituted anilines with other functionalized molecules. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is critical for the success of these transformations. acs.orgnih.gov Anilines are frequently used as coupling partners in these reactions to form C-N bonds, leading to the synthesis of complex amines and heterocycles. acs.org Furthermore, aniline derivatives can be incorporated into the structure of ligands themselves. For instance, bidentate P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have been synthesized from ortho-halo-dimethylanilines and have shown utility in gold-catalyzed cross-coupling reactions. acs.org

The table below summarizes the use of substituted anilines in the synthesis of ligands for catalytic applications, providing a model for the potential utility of this compound.

| Aniline Derivative | Ligand Type | Metal | Catalytic Application |

| Substituted anilines | NHC-pyridine | Iridium | Asymmetric hydrogenation nih.gov |

| ortho-halo-dimethylanilines | Bidentate P,N-ligands | Gold | Cross-coupling reactions acs.org |

| Substituted anilines | Not specified | Palladium | Aniline-aniline cross-coupling acs.org |

Given these examples, it is plausible that this compound could be utilized to synthesize novel bidentate or monodentate ligands. The bromine atom could serve as a handle for introducing a second coordinating group, while the electron-withdrawing nature of the substituents could fine-tune the electronic properties of the resulting ligand, potentially leading to catalysts with enhanced reactivity or selectivity.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 3-Bromo-2-(difluoromethoxy)aniline can be determined.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the proton of the difluoromethoxy group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The difluoromethoxy group introduces a characteristic triplet in the spectrum due to coupling with the two fluorine atoms. The amine protons may appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 7.0 - 7.2 | m | - | Aromatic CH |

| ~ 6.8 - 7.0 | m | - | Aromatic CH |

| ~ 6.6 - 6.8 | m | - | Aromatic CH |

| ~ 6.5 (triplet) | t | JHF ≈ 74 | OCHF₂ |

Note: The exact chemical shifts and coupling constants for the aromatic protons require detailed spectral analysis, including simulation, to resolve the overlapping multiplets.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon attached to the bromine atom is expected to be deshielded, while the carbons of the aromatic ring will appear in the typical downfield region. The carbon of the difluoromethoxy group will be split into a triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 145 - 150 | C-NH₂ |

| ~ 130 - 135 | C-Br |

| ~ 120 - 130 | Aromatic CH |

| ~ 115 - 120 | Aromatic CH |

| ~ 110 - 115 | Aromatic CH |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet due to coupling with the single proton of the methoxy (B1213986) group.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the signals for each CH group in the aromatic ring and the OCHF₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the substituents on the aromatic ring by observing correlations from the aromatic protons to the carbons bearing the bromo, amino, and difluoromethoxy groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups have characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the difluoromethoxy group, C=C stretching of the aromatic ring, and strong C-F and C-O stretching vibrations.

Table 4: Predicted IR and Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3500 | Medium | N-H symmetric and asymmetric stretching |

| 3000 - 3100 | Medium to Weak | Aromatic C-H stretching |

| 2950 - 3000 | Weak | Aliphatic C-H stretching (OCHF₂) |

| 1600 - 1620 | Strong | N-H bending (scissoring) |

| 1450 - 1580 | Medium to Strong | Aromatic C=C stretching |

| 1200 - 1250 | Strong | C-O-C asymmetric stretching |

| 1000 - 1150 | Very Strong | C-F stretching |

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-C skeletal vibrations of the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of signals (M and M+2) of almost equal intensity.

The fragmentation of the molecular ion would likely involve the loss of the difluoromethoxy group, the bromine atom, or other small neutral molecules, leading to the formation of characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

|---|---|

| 237/239 | [M]⁺ (Molecular ion) |

| 158 | [M - Br]⁺ |

| 170/172 | [M - OCHF₂]⁺ |

| 129 | [M - Br - HCN]⁺ |

The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), would confirm the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the precise elemental composition of a molecule. For this compound (C₇H₆BrF₂NO), HRMS would be employed to measure the exact mass of the molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks of nearly equal intensity, separated by two mass units.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Calculated m/z |

|---|---|---|

| C₇H₆⁷⁹BrF₂NO | [M+H]⁺ | 237.9679 |

This data is theoretical and has not been experimentally verified.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To further confirm the structure, tandem mass spectrometry (MS/MS) would be utilized. In an MS/MS experiment, the molecular ions of this compound would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would provide crucial information about the connectivity of the atoms. Expected fragmentation pathways would likely involve the loss of the difluoromethoxy group, the bromine atom, or cleavage of the aniline (B41778) ring, yielding specific fragment ions that can be analyzed to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the amino (-NH₂), bromo (-Br), and difluoromethoxy (-OCHF₂) groups would influence the position and intensity of these bands. The lone pair of electrons on the nitrogen atom of the aniline moiety and the chromophoric nature of the benzene ring would likely result in π → π* and n → π* transitions in the ultraviolet region.

X-ray Diffraction for Solid-State Structural Determination

To date, no public records of a solved crystal structure for this compound exist in crystallographic databases.

Hirshfeld Surface Analysis for Intermolecular Interactions

Derived from the data obtained by SC-XRD, a Hirshfeld surface analysis would offer a graphical representation of the intermolecular interactions within the crystal lattice. This analysis partitions the crystal space, allowing for the visualization and quantification of different types of intermolecular contacts, such as hydrogen bonds (e.g., N-H···O or C-H···F), halogen bonds (e.g., C-Br···O or C-Br···N), and van der Waals forces. For instance, in the crystal structure of a different brominated organic compound, Hirshfeld analysis revealed that H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br interactions were the most significant contributors to the crystal packing. nih.gov A similar analysis for this compound would be crucial for understanding its solid-state behavior and properties. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. nih.gov

Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and electronic properties of molecules like 3-Bromo-2-(difluoromethoxy)aniline. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

By employing DFT, researchers can determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until these forces are negligible. The resulting geometric parameters, such as bond lengths and angles, are fundamental for understanding the molecule's shape and steric properties.

Furthermore, DFT provides a detailed description of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is key to predicting the molecule's reactivity and spectroscopic behavior. For substituted anilines, dispersion-corrected DFT functionals, such as PW6B95-D3, have been shown to provide accurate results, especially when considering non-covalent interactions. nih.gov

The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which comprises the functional and the basis set. The basis set is a set of mathematical functions used to construct the molecular orbitals.

The choice of basis set is critical. A larger basis set provides a more accurate description of the orbitals but requires more computational resources. For a molecule containing various atoms like bromine, fluorine, oxygen, and nitrogen, a well-chosen basis set is essential. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for this type of analysis. nih.gov The components of this notation indicate its features:

6-311G : A split-valence basis set where core orbitals are described by one function and valence orbitals are described by three functions, allowing for more flexibility.

++ : Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These are important for accurately describing anions and weak, long-range interactions.

(d,p) : Represents polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of orbital shapes, which is crucial for describing chemical bonds accurately.

The combination of a suitable DFT functional and an appropriate basis set defines the level of theory. The selection must balance computational cost with the desired accuracy for the properties being investigated.

Table 1: Overview of Basis Set Components

| Component | Description | Purpose |

|---|---|---|

| Minimal Basis Set (e.g., STO-3G) | Uses the minimum number of functions to represent each atom's electrons. | Provides a qualitative, low-cost starting point. |

| Split-Valence (e.g., 6-31G) | Uses multiple functions for valence orbitals, providing more flexibility. | Improves the description of bonding and molecular shape. |

| Polarization Functions (d, p) | Adds functions with higher angular momentum (e.g., d-orbitals on carbon, p-orbitals on hydrogen). | Accounts for the non-spherical nature of electron density in molecules, improving bond angle and polarity descriptions. |

| Diffuse Functions (+, ++) | Adds very spread-out functions to the basis set. | Essential for describing systems with diffuse electron density, such as anions, lone pairs, and excited states. |

Electronic Properties and Reactivity Prediction

Computational methods are invaluable for predicting a molecule's reactivity by analyzing its electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites.

Negative Potential (Red/Yellow) : Regions with an excess of electrons, such as those around electronegative atoms (oxygen, nitrogen, fluorine), are susceptible to electrophilic attack.

Positive Potential (Blue) : Regions with a deficiency of electrons, typically around hydrogen atoms attached to electronegative atoms, are prone to nucleophilic attack.

Neutral Potential (Green) : Areas with moderate electrostatic potential.

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the amine group and the oxygen and fluorine atoms of the difluoromethoxy group, indicating these as likely sites for electrophilic interaction. The aromatic ring itself will have a complex potential due to the competing electronic effects of the electron-donating amine group and the electron-withdrawing bromine and difluoromethoxy substituents. The analysis of MEP surfaces is a common method for predicting sites of electrophilic addition in substituted aromatic compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO : The outermost orbital containing electrons. It acts as an electron donor, and its energy is related to the molecule's ionization potential and nucleophilicity. youtube.com

LUMO : The innermost orbital without electrons. It acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity of the molecule. youtube.com

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO. A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO.

In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, due to the electron-donating nature of the amino group. The LUMO is likely distributed over the aromatic ring, with significant contributions from the electron-withdrawing bromine and difluoromethoxy groups. The precise energies and distributions would be determined by DFT calculations.

Table 2: Illustrative Frontier Orbital Data for this compound

| Parameter | Energy (eV) - Hypothetical | Description |

|---|---|---|

| HOMO Energy | -5.85 | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.95 | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.90 | The energy difference between HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and serve as a realistic illustration for a molecule of this type.

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dewisc.edu This method is particularly useful for analyzing delocalization and hyperconjugative interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the extent of electron delocalization. uni-muenchen.de

For this compound, significant donor-acceptor interactions are expected to include:

Delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the aromatic ring.

Delocalization of the oxygen lone pairs (LP(O)) into adjacent antibonding σ* orbitals.

Interactions between the π orbitals of the benzene (B151609) ring and the antibonding orbitals of the substituents.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Hypothetical | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C-C) | ~15-25 | n → π* (Resonance) |

| LP (2) O | σ* (C-C) | ~2-5 | n → σ* (Hyperconjugation) |

| π (C-C) | π* (C-C) | ~10-20 | π → π* (Intra-ring Resonance) |

Note: The values in this table are hypothetical and represent plausible interaction energies for the described electronic delocalizations.

Atom-in-Molecule (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. nih.govwikipedia.org By examining critical points in the electron density, one can delineate atomic basins and quantify the nature of interatomic interactions.

For this compound, an AIM analysis would be expected to reveal key features of its intramolecular bonding. The analysis focuses on bond critical points (BCPs), where the electron density (ρ(r)) is a minimum along the bond path but a maximum in the perpendicular plane. The Laplacian of the electron density (∇²ρ(r)) at these points is particularly informative; a negative value is indicative of a shared-shell (covalent) interaction, while a positive value suggests a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

In the aromatic ring of this compound, the C-C bonds would exhibit ρ(r) and ∇²ρ(r) values characteristic of aromatic systems, indicating significant covalent character and electron delocalization. The C-N, C-Br, C-O, C-F, and C-H bonds would each display distinct topological properties. For instance, the C-Br bond is expected to show features of a polar covalent bond. The highly electronegative fluorine atoms in the difluoromethoxy group would significantly polarize the C-F bonds, leading to a high ρ(r) and a positive ∇²ρ(r), characteristic of polar interactions. The properties of the BCP for the C-N bond would be influenced by the electron-donating nature of the amino group and the electronic effects of the other substituents.

A hypothetical AIM analysis for selected bonds in this compound, based on trends in similar molecules, is presented in Table 1.

Table 1: Predicted Atom-in-Molecule (AIM) Topological Properties for Selected Bonds in this compound (Note: These are hypothetical values based on typical ranges observed for similar bonds in related aromatic compounds.)

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Character |

| C-C (aromatic) | ~0.25 - 0.30 | ~ -0.7 to -0.9 | Covalent, Aromatic |

| C-N | ~0.20 - 0.24 | ~ -0.5 to -0.7 | Polar Covalent |

| C-Br | ~0.10 - 0.15 | ~ +0.1 to +0.3 | Polar Covalent |

| C-O | ~0.18 - 0.22 | ~ -0.4 to -0.6 | Polar Covalent |

| C-F | ~0.15 - 0.20 | ~ +0.2 to +0.4 | Highly Polar Covalent |

| N-H | ~0.30 - 0.35 | ~ -1.0 to -1.5 | Polar Covalent |

| C-H (aromatic) | ~0.26 - 0.29 | ~ -0.8 to -1.0 | Covalent |

Spectroscopic Property Predictions

Computational Vibrational Analysis and Comparison with Experimental IR/Raman Spectra

Computational vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a cornerstone for interpreting and assigning experimental Infrared (IR) and Raman spectra. nih.govglobalresearchonline.netrsc.org For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would yield harmonic vibrational frequencies, IR intensities, and Raman activities. globalresearchonline.netresearchgate.net

Key predicted vibrational modes for this compound would include:

N-H stretching: Asymmetric and symmetric stretches of the amino group, typically appearing in the 3400-3500 cm⁻¹ region.

C-H stretching (aromatic): Vibrations of the C-H bonds on the phenyl ring, expected around 3000-3100 cm⁻¹.

C-C stretching (aromatic): A series of bands in the 1400-1600 cm⁻¹ range, characteristic of the benzene ring.

C-N stretching: Expected in the 1250-1350 cm⁻¹ region.

C-O-C stretching: Asymmetric and symmetric stretches of the ether linkage, which would appear in the fingerprint region.

C-F stretching: Strong absorptions due to the highly polar C-F bonds in the difluoromethoxy group, typically found in the 1000-1200 cm⁻¹ region.

C-Br stretching: A lower frequency vibration, expected in the 500-700 cm⁻¹ range.

A comparison of predicted and hypothetical experimental frequencies is shown in Table 2.

Table 2: Predicted and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Hypothetical Experimental IR Frequency (cm⁻¹) | Hypothetical Experimental Raman Frequency (cm⁻¹) |

| N-H asymmetric stretch | ~3480 | ~3485 (strong) | ~3485 (weak) |

| N-H symmetric stretch | ~3390 | ~3395 (strong) | ~3395 (weak) |

| C-H aromatic stretch | ~3080 | ~3080 (medium) | ~3080 (strong) |

| C=C aromatic stretch | ~1590 | ~1590 (strong) | ~1590 (strong) |

| C=C aromatic stretch | ~1470 | ~1470 (strong) | ~1470 (medium) |

| C-N stretch | ~1320 | ~1320 (medium) | ~1320 (weak) |

| C-O-C asymmetric stretch | ~1180 | ~1180 (strong) | ~1180 (medium) |

| C-F symmetric stretch | ~1050 | ~1050 (very strong) | ~1050 (weak) |

| C-Br stretch | ~650 | ~650 (medium) | ~650 (strong) |

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.orgnih.gov These calculations can aid in the structural elucidation of novel compounds and the assignment of complex spectra.

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the three substituents: the electron-donating amino group, the electron-withdrawing bromine atom, and the electron-withdrawing difluoromethoxy group. The ¹⁹F NMR chemical shift of the difluoromethoxy group would also be a key characteristic.

Based on substituent additivity rules and computational studies on similar aromatic compounds, a set of predicted chemical shifts is presented in Table 3. stackexchange.comrsc.orglibretexts.orgwisc.edu

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound (Note: Predicted relative to a standard (e.g., TMS for ¹H and ¹³C). These are estimates based on analogous structures.)

| Nucleus | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| ¹H (Aromatic) | ~6.5 - 7.2 | Influenced by the combination of electron-donating and withdrawing groups. |

| ¹H (NH₂) | ~3.5 - 4.5 | Typical range for anilino protons, subject to solvent and concentration effects. |

| ¹H (OCHF₂) | ~6.5 - 7.5 (triplet) | Characteristic shift for a difluoromethoxy proton, split by two fluorine atoms. |

| ¹³C (Aromatic) | ~100 - 150 | Wide range due to diverse electronic environments created by substituents. |

| ¹³C (OCHF₂) | ~115 - 125 (triplet) | Influenced by the attached oxygen and two fluorine atoms. |

| ¹⁹F (OCHF₂) | ~ -80 to -90 | Typical range for difluoromethoxy groups on an aromatic ring. |

Time-Dependent DFT (TD-DFT) for Electronic Transition Predictions (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). acs.org By calculating the energies of vertical electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λ_max).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The positions of the absorption bands will be sensitive to the interplay of the electronic effects of the substituents. The amino group generally causes a red shift (to longer wavelengths) of the benzene absorption bands, while the halogen and difluoromethoxy groups can have more complex effects. TD-DFT calculations would provide a detailed picture of the energies and oscillator strengths of these transitions.

Table 4: Predicted Electronic Transitions for this compound using TD-DFT (Note: These are hypothetical predictions based on typical results for substituted anilines.)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~300 - 320 | ~0.05 - 0.10 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~250 - 270 | ~0.15 - 0.25 | π → π transition |

| S₀ → S₃ | ~220 - 240 | ~0.30 - 0.50 | Higher energy π → π* transition |

Conformational Analysis and Potential Energy Surfaces

The presence of the -OCHF₂ group ortho to the -NH₂ group introduces the possibility of different rotational conformers and potential intramolecular interactions. Conformational analysis and the mapping of potential energy surfaces (PES) are crucial for understanding the molecule's preferred three-dimensional structure and its dynamic behavior. colostate.eduafit.edu

By systematically rotating the C-N and C-O bonds and calculating the energy at each step, a PES can be generated. This would likely reveal that the orientation of the amino group and the difluoromethoxy group relative to the benzene ring and to each other is not random. The planarity of the amino group is a key factor, reflecting a balance between the stabilization of the nitrogen lone pair in an s-character orbital (favoring pyramidalization) and delocalization into the aromatic ring (favoring planarity). afit.eduwikipedia.org The bulky bromine atom and the difluoromethoxy group will sterically influence the preferred conformation of the amino group. Furthermore, weak intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen or fluorine atom of the difluoromethoxy group might stabilize certain conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, particularly in solution. nih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, one can study how intermolecular interactions influence its conformation and properties.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal the nature and strength of solute-solvent interactions. For instance, the amino group would be expected to form hydrogen bonds with protic solvents. The simulations would also show the time-averaged conformational preferences of the molecule in solution, which may differ from the gas-phase minimum energy conformation due to solvent effects. afit.edu The diffusion of the molecule through the solvent and the organization of solvent molecules around it (solvation shell) can also be characterized, providing a more complete picture of its behavior in a realistic chemical environment.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a substituted aniline (B41778) like 3-Bromo-2-(difluoromethoxy)aniline, various chromatographic methods are indispensable for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a primary workhorse for assessing the purity of this compound. The technique separates the compound from impurities based on their differential partitioning between a stationary phase (typically a C18 silica (B1680970) column) and a liquid mobile phase.

The aromatic nature of this compound makes it an ideal candidate for UV detection. Aromatic compounds absorb UV light at specific wavelengths, and a UV detector can measure this absorbance to quantify the compound's concentration. The method is valued for its robustness and reproducibility in routine quality control. For related bromo-analogs like bromopride, UV spectrophotometric methods have been successfully developed with detection wavelengths set around 310 nm. researchgate.net

A typical HPLC method for a compound like this would involve a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). shimadzu.com A gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of the main component from any synthesis-related impurities.

Table 1: Illustrative HPLC-UV Parameters for Aromatic Amine Analysis

| Parameter | Typical Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 2 mm) |

| Mobile Phase A | 10mM Ammonium Acetate (B1210297) in Water |

| Mobile Phase B | Acetonitrile/Methanol |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV at ~254 nm or 310 nm |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

This table represents typical starting conditions for method development and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used for both identification and quantification, often after a derivatization step to improve volatility and chromatographic performance. nih.gov However, direct analysis of many aniline derivatives is also feasible. mdpi.com

In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a long, thin capillary column. The separated components then enter the mass spectrometer, which bombards them with electrons (Electron Ionization - EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that allows for definitive identification of the molecule by comparing it to spectral libraries or by interpreting the fragmentation pattern. For instance, the quantitative ion for aniline is m/z 93, with auxiliary ions at m/z 65 and 66. mdpi.com The presence of a bromine atom in this compound would produce a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a nearly 1:1 ratio), which greatly aids in its identification. nih.gov

The U.S. Environmental Protection Agency (EPA) Method 8131 outlines procedures for analyzing aniline derivatives by gas chromatography, highlighting the utility of this technique for the compound class. epa.gov While GC-MS is highly effective, challenges such as the separation of critical isomers may require specialized columns or derivatization strategies. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

For highly sensitive and selective quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the separation power of HPLC with the exceptional detection capabilities of tandem mass spectrometry. It is particularly useful for detecting trace-level impurities or for quantifying the compound in complex matrices.

After separation on an LC column, the analyte enters the mass spectrometer, where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides outstanding selectivity and reduces background noise, allowing for detection limits in the parts-per-trillion (ppt) range for some aromatic amines. sciex.comnih.gov

Methods have been developed for the simultaneous analysis of numerous primary aromatic amines in various samples, demonstrating the power of LC-MS/MS to achieve low limits of detection (LOD) and quantification (LOQ), often in the range of 0.025-0.20 ng/mL and 0.1-1.0 ng/mL, respectively. nih.gov The high sensitivity of modern LC-MS/MS systems can also reduce matrix effects by allowing for significant sample dilution. sciex.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For a newly synthesized batch of this compound (C₈H₈BrF₂NO), elemental analysis provides critical verification of its empirical formula.

The process typically involves combustion analysis, where a sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are collected and measured to calculate the percentage of carbon and hydrogen. Nitrogen is often determined by measuring N₂ gas, while bromine and fluorine require specific analytical methods. The percentage of oxygen is usually determined by difference. ucalgary.cama.edu The experimentally determined percentages must align closely with the theoretically calculated values to confirm the compound's elemental composition and purity. youtube.com

Table 2: Theoretical Elemental Composition of this compound (C₈H₈BrF₂NO)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 40.37% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.39% |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.57% |

| Fluorine | F | 18.998 | 2 | 37.996 | 15.96% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.88% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.72% |

| Total | | | | 238.058 | 100.00% |

Calculations based on standard atomic weights. This table can be generated using online elemental analysis calculators. man.ac.ukillinois.edu

Spectroscopic Methods for In-Process Monitoring (e.g., ATR-FTIR, Raman Spectroscopy)

In-process monitoring using spectroscopic techniques allows for real-time analysis of chemical reactions. This provides valuable data for process understanding, control, and optimization without the need for traditional sampling and offline analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that can monitor the concentration changes of reactants, intermediates, and products during the synthesis of this compound. researchgate.netcore.ac.uk

ATR-FTIR works by measuring the absorption of infrared light by the sample. nih.gov An IR beam is directed into a crystal with a high refractive index, and the sample is brought into contact with it. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample. The detector measures the absorbed energy, providing a characteristic spectrum of the sample's functional groups. nih.gov

Raman spectroscopy , in contrast, involves illuminating a sample with a monochromatic laser. Most of the light is scattered at the same frequency (Rayleigh scattering), but a tiny fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecules, providing a structural fingerprint. researchgate.net

For this compound, these techniques can track key functional group vibrations to monitor reaction progress.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Predicted ATR-FTIR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|---|

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Difluoromethoxy (C-F) | Stretch | 1000 - 1200 | 1000 - 1200 |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 | 1200 - 1275 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 |

Purity Determination and Impurity Profiling

Ensuring the purity of this compound is critical for its use as a chemical intermediate. Impurity profiling is the process of identifying and quantifying all potential impurities in the final product. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation products.

The primary tools for purity determination and impurity profiling are the chromatographic techniques discussed previously, especially HPLC and LC-MS/MS. HPLC with a UV detector can quantify impurities relative to the main peak, providing a percentage purity value (e.g., 96% pure). fishersci.fi

For structural elucidation of unknown impurities, LC-MS/MS is invaluable. It provides the molecular weight and fragmentation data needed to propose a chemical structure. Potential impurities in the synthesis of this compound could include:

Positional isomers (e.g., 4-Bromo-2-(difluoromethoxy)aniline or 5-Bromo-2-(difluoromethoxy)aniline).

Unreacted starting materials.

Over-brominated or under-brominated species (e.g., dibromo- or non-brominated aniline derivatives).

By-products from side reactions involving the difluoromethoxy group.

A comprehensive impurity profile is essential for process optimization to minimize the formation of unwanted substances and to ensure the final product meets regulatory and quality standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.